molecular formula C11H9NO2S B179816 1,4-Dimethyl-2-thioxo-1,2-dihydroquinoline-5,8-dione CAS No. 199281-95-3

1,4-Dimethyl-2-thioxo-1,2-dihydroquinoline-5,8-dione

Cat. No. B179816
CAS RN: 199281-95-3
M. Wt: 219.26 g/mol
InChI Key: MJDAFVITCHSPNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dimethyl-2-thioxo-1,2-dihydroquinoline-5,8-dione, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor. It is a synthetic compound that has been used in scientific research to study the role of glutamate receptors in various physiological and pathological processes.

Mechanism of Action

1,4-Dimethyl-2-thioxo-1,2-dihydroquinoline-5,8-dione exerts its pharmacological effects by blocking the ionotropic glutamate receptor, which is a type of receptor that is activated by the neurotransmitter glutamate. By blocking this receptor, 1,4-Dimethyl-2-thioxo-1,2-dihydroquinoline-5,8-dione can prevent the influx of calcium ions into the cell, which can lead to the inhibition of neuronal activity.
Biochemical and physiological effects:
1,4-Dimethyl-2-thioxo-1,2-dihydroquinoline-5,8-dione has been shown to have a number of biochemical and physiological effects, including the inhibition of long-term potentiation (LTP), which is a process that is involved in learning and memory. It has also been shown to reduce the severity of seizures in animal models of epilepsy.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1,4-Dimethyl-2-thioxo-1,2-dihydroquinoline-5,8-dione is its potency and selectivity for the NMDA receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of 1,4-Dimethyl-2-thioxo-1,2-dihydroquinoline-5,8-dione is its potential toxicity, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for the use of 1,4-Dimethyl-2-thioxo-1,2-dihydroquinoline-5,8-dione in scientific research. One potential application is in the development of new drugs for the treatment of neurological and psychiatric disorders that are associated with dysfunction of the glutamate system. Another potential direction is the use of 1,4-Dimethyl-2-thioxo-1,2-dihydroquinoline-5,8-dione in combination with other drugs or therapies to enhance their efficacy. Additionally, further research is needed to better understand the mechanisms underlying the pharmacological effects of 1,4-Dimethyl-2-thioxo-1,2-dihydroquinoline-5,8-dione and to identify any potential side effects or toxicities associated with its use.

Synthesis Methods

1,4-Dimethyl-2-thioxo-1,2-dihydroquinoline-5,8-dione can be synthesized using a multistep process that involves the reaction of 2,3-dimethyl-1,4-naphthoquinone with thiourea to form 1,4-dimethyl-2-thioxo-1,2-dihydroquinoline-5,8-dione. The compound can then be purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

1,4-Dimethyl-2-thioxo-1,2-dihydroquinoline-5,8-dione has been widely used in scientific research to study the role of ionotropic glutamate receptors in various physiological and pathological processes. It has been shown to be a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning, memory, and synaptic plasticity.

properties

CAS RN

199281-95-3

Product Name

1,4-Dimethyl-2-thioxo-1,2-dihydroquinoline-5,8-dione

Molecular Formula

C11H9NO2S

Molecular Weight

219.26 g/mol

IUPAC Name

1,4-dimethyl-2-sulfanylidenequinoline-5,8-dione

InChI

InChI=1S/C11H9NO2S/c1-6-5-9(15)12(2)11-8(14)4-3-7(13)10(6)11/h3-5H,1-2H3

InChI Key

MJDAFVITCHSPNP-UHFFFAOYSA-N

SMILES

CC1=CC(=S)N(C2=C1C(=O)C=CC2=O)C

Canonical SMILES

CC1=CC(=S)N(C2=C1C(=O)C=CC2=O)C

synonyms

5,8-Quinolinedione, 1,2-dihydro-1,4-dimethyl-2-thioxo-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.